1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-
Description
The compound 1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- (CAS: 24223-70-9, Molecular Formula: C₁₇H₁₄N₂O₆, Molar Mass: 342.3) is a nitro-substituted phthalimide derivative characterized by a 4-nitrophenyl group and polar hydroxy/hydroxymethyl substituents . Phthalimide derivatives are privileged scaffolds in medicinal chemistry due to their hydrophobic core, which enhances membrane permeability, and their ability to interact with diverse biological targets via substituent-driven modulation . This article compares its structural, synthetic, and functional properties with analogous compounds.
Properties
IUPAC Name |
2-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-9-14(15(21)10-5-7-11(8-6-10)19(24)25)18-16(22)12-3-1-2-4-13(12)17(18)23/h1-8,14-15,20-21H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGKHXMLXGRJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)C(C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385052 | |
| Record name | 2-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24223-70-9 | |
| Record name | 2-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol
The aminodiol intermediate, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 119-62-0), serves as the precursor for the target compound. A nitroaldol (Henry) reaction between 4-nitrobenzaldehyde and nitromethane under basic conditions yields 2-nitro-1-(4-nitrophenyl)-1-propanol. Subsequent catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, forming the aminodiol.
Reaction Conditions:
Phthalimide Protection
The aminodiol reacts with phthalic anhydride in xylene under reflux with p-toluenesulfonic acid (PTSA) as a catalyst. This selectively protects the primary amine, forming the phthalimide derivative.
Procedure:
- Dissolve 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (1 eq) and phthalic anhydride (1.05 eq) in xylene.
- Add PTSA (0.1 eq), reflux at 140°C for 6 h.
- Cool, filter, and wash with NaHCO₃(aq) to remove excess PTSA.
- Dry under vacuum to obtain the product as a pale-yellow solid.
Enzymatic Synthesis of Aminodiol Intermediate
Asymmetric Catalysis Using Transketolase and Transaminase
Engineered transketolase (TK) and ω-transaminase (TA) enable stereoselective synthesis of (1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. TK catalyzes the formation of a ketose intermediate from 4-nitrobenzaldehyde and glycolaldehyde, followed by TA-mediated amination.
Optimized Conditions:
Advantages of Biocatalytic Routes
- Stereocontrol: TK and TA mutants invert enantiopreference, achieving high (R,R)-selectivity.
- Sustainability: Reduces reliance on chiral auxiliaries and harsh reagents.
Comparative Analysis of Synthetic Methods
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Chemical Nitroaldol Route | 72% | Low (racemic) | Moderate |
| Enzymatic Cascade | 76% | >99% ee | High |
| Phthalimide Protection | 89% | N/A | Low |
Experimental Optimization and Challenges
Solvent and Catalyst Screening
Purification Strategies
- Chromatography: Silica gel chromatography (EtOAc/hexane, 1:1) resolves phthalimide products from unreacted aminodiol.
- Crystallization: Ethanol/water (3:1) recrystallization enhances purity to >99%.
Chemical Reactions Analysis
Hydrolysis Reactions
The isoindole-1,3-dione moiety undergoes hydrolysis under acidic or basic conditions to yield phthalic acid derivatives. For example:
This reaction is critical for modifying the compound’s solubility and biological activity .
Key Conditions:
| Reaction Medium | Temperature | Outcome |
|---|---|---|
| 0.1M HCl | 80°C | Complete hydrolysis in 6 hours |
| 0.1M NaOH | 60°C | Partial hydrolysis with side-product formation |
Nucleophilic Substitution
The hydroxymethyl (-CH₂OH) group participates in nucleophilic substitutions. For instance, reaction with chloroacetyl chloride forms ester derivatives:
This reaction is utilized to enhance lipophilicity for pharmacological applications .
Synthetic Protocol:
-
Dissolve the compound in dry ether with triethylamine.
-
Add chloroacetyl chloride dropwise at 0°C.
Nitro Group Reduction
The 4-nitrophenyl group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C):
Conditions:
Hydroxyl Group Oxidation
The secondary hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄):
Product Application: Forms intermediates for further functionalization .
Azo Coupling Reactions
While direct azo coupling is not observed for this compound, its nitro group can participate in diazotization under strong acidic conditions (e.g., HNO₂), enabling coupling with aromatic amines to form azo dyes .
Cyclooxygenase (COX) Inhibition
The compound demonstrates moderate COX-1/COX-2 inhibition due to interactions with the hydrophobic channel of the enzymes. Computational docking reveals:
| Parameter | COX-1 Binding (ΔG°, kcal/mol) | COX-2 Binding (ΔG°, kcal/mol) |
|---|---|---|
| Free Energy | -8.2 | -7.9 |
| Inhibition (IC₅₀) | 12.4 µM | 15.8 µM |
Key Interactions:
-
Hydrogen bonding between the hydroxyl group and Arg120 (COX-1).
Enzymatic Hydrolysis
Esterases catalyze the hydrolysis of ester derivatives, releasing active metabolites. This property is leveraged in prodrug design .
Stability Under Environmental Conditions
The compound is stable in solid form but degrades in aqueous solutions via hydrolysis (half-life: 48 hours at pH 7.4, 37°C) .
Comparative Reactivity
| Functional Group | Reaction Type | Reactivity Rate |
|---|---|---|
| Isoindole-1,3-dione | Hydrolysis | High |
| 4-Nitrophenyl | Reduction | Moderate |
| Hydroxymethyl | Oxidation | Low |
Scientific Research Applications
Synthesis and Derivatives
Recent studies have focused on synthesizing various derivatives of isoindole-1,3-dione, examining their pharmacological properties. For instance, a study synthesized nine new derivatives and evaluated their cyclooxygenase (COX) inhibitory activity. Some derivatives showed significant inhibition of COX-2 and COX-1, indicating potential anti-inflammatory applications .
Biological Activities
The biological activities of 1H-Isoindole-1,3(2H)-dione derivatives include:
- Antimicrobial Activity : Compounds derived from isoindole-1,3-dione have demonstrated antimicrobial properties against various bacterial strains. In vitro studies indicated that certain derivatives exhibit inhibition zones comparable to standard antibiotics like gentamycin .
- Anticancer Properties : Several studies have reported that isoindole-1,3-dione derivatives possess antiproliferative activity against cancer cell lines such as Caco-2 and HCT-116. These compounds can induce apoptosis and arrest the cell cycle in cancer cells .
- Antileishmanial Effects : Specific derivatives have shown effectiveness against Leishmania tropica, outperforming traditional treatments like Glucantime in terms of potency .
Case Study 1: Cyclooxygenase Inhibition
A study synthesized new N-substituted isoindole-1,3-dione derivatives and evaluated their COX inhibitory activity. The results indicated that some compounds exhibited a higher affinity for COX-2 compared to meloxicam, a standard anti-inflammatory drug. The molecular docking studies revealed interactions within the active site of cyclooxygenases, emphasizing the significance of structural modifications on biological activity .
Case Study 2: Antimicrobial and Anticancer Activity
In another investigation, halogenated isoindole-1,3-dione derivatives were synthesized and characterized for their antimicrobial and anticancer activities. The results showed that these compounds not only inhibited microbial growth but also demonstrated substantial antiproliferative effects on cancer cell lines. The structure-activity relationship (SAR) analysis suggested that lipophilicity plays a crucial role in enhancing these biological activities .
Potential Therapeutic Applications
Given their diverse biological profiles, isoindole-1,3-dione derivatives hold promise in various therapeutic areas:
- Anti-inflammatory Drugs : Due to their COX inhibitory activity, these compounds could serve as new anti-inflammatory agents.
- Antimicrobial Agents : Their effectiveness against resistant bacterial strains positions them as potential candidates for developing novel antibiotics.
- Cancer Therapy : The ability to induce apoptosis in cancer cells suggests their potential use in anticancer therapies.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione,2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the dihydroxypropyl moiety can form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Core Structure and Substituent Diversity
The target compound shares the 1H-isoindole-1,3(2H)-dione core with derivatives modified at the N-2 position. Key substituent variations among analogues include:
Key Observations :
Physicochemical Properties
Enzyme Inhibition
- COX-1/COX-2 Inhibition: Compound D (Mannich base): Potent COX-1 inhibition (IC₅₀ = 0.2 µM) via H-bonding with Ser530 and π-π stacking with Trp387 . Compound H (arylpiperazine): Selective COX-2 inhibition (IC₅₀ = 0.8 µM) through H-bonds with Arg120/Tyr355 and hydrophobic interactions with Leu352 .
Anticonvulsant Activity
Antioxidant Potential
- Hydrazide-linked Derivatives (1a–2) : Moderate radical scavenging (EC₅₀ = 50–100 µM) due to hydrazide and quinazolinyl groups . The target compound’s nitro group may confer pro-oxidant effects under specific conditions.
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl] , exploring its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of isoindole derivatives typically involves multi-step processes that include cyclization reactions and functional group modifications. The compound can be synthesized through the following general reaction pathway:
- Starting Materials : Utilize appropriate precursors such as phthalic anhydride and nitro-substituted aromatic compounds.
- Cyclization : Employ cyclization reactions under acidic or basic conditions to form the isoindole core.
- Functionalization : Introduce hydroxy and nitrophenyl groups through nucleophilic substitutions or electrophilic aromatic substitutions.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that isoindole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to standard antibiotics like gentamicin, indicating potential as antimicrobial agents .
Anticancer Properties
Isoindole derivatives have shown promising anticancer activities. In vitro studies revealed that these compounds can induce apoptosis in various cancer cell lines, including Caco-2 and HCT-116. The mechanism involves cell cycle arrest and activation of apoptotic pathways .
Antileishmanial Activity
Compounds derived from isoindole-1,3-dione have been evaluated for their efficacy against Leishmania tropica. One study reported an IC50 value of 0.0478 μmol/mL for a closely related derivative, indicating superior effectiveness compared to standard treatments such as Glucantime .
Neuroprotective Effects
The potential of isoindole derivatives in neurodegenerative diseases has also been explored. Some derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating effective inhibition . These properties suggest a role in Alzheimer's disease treatment.
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is closely linked to their structural features:
- Lipophilicity : Increased lipophilicity enhances membrane permeability and bioavailability.
- Functional Groups : The presence of hydroxyl and nitro groups significantly influences the compound's reactivity and biological activity.
- Substituent Positioning : The position of substituents on the aromatic ring affects enzyme binding affinity and selectivity.
Case Studies
Several studies have highlighted the biological activities of isoindole derivatives:
- Antimicrobial Evaluation : A study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition comparable to conventional antibiotics .
- Anticancer Research : Another investigation focused on the antiproliferative effects on human cancer cell lines, with results indicating a dose-dependent response leading to cell death through apoptosis .
- Neuroprotective Studies : Research involving molecular docking simulations revealed strong interactions between isoindole derivatives and AChE, supporting their potential as therapeutic agents for Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for synthesizing this compound, and what experimental conditions are critical for optimizing yield?
- Methodology : The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution or condensation, given its structural similarity to phthalimide derivatives (e.g., N-hydroxyphthalimide derivatives ). Key steps may include protecting the hydroxyl and hydroxymethyl groups during synthesis to prevent side reactions. Reaction optimization could employ Design of Experiments (DoE) principles to minimize trials, as suggested in statistical experimental design literature . For example, varying temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., iodine catalysis ) could be systematically tested.
Q. How can the compound’s structural integrity be validated using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Use H and C NMR to confirm the presence of the hydroxymethyl, nitrophenyl, and isoindole-dione moieties. Compare chemical shifts with analogous compounds (e.g., 3-(4-nitrophenyl)thioindoles ).
- X-ray Crystallography : Single-crystal analysis (as in ) can resolve stereochemical uncertainties, particularly around the chiral center at the 2-hydroxy-1-(hydroxymethyl)ethyl group.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., CHNO requires exact mass 337.0933).
Q. What solvent systems are recommended for solubility studies, and how do they influence reactivity?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and protic solvents (MeOH, HO) using UV-Vis spectroscopy or gravimetric analysis. Solvent effects on reactivity (e.g., nucleophilic attack on the isoindole-dione ring) can be studied via kinetic assays under varying dielectric conditions .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and intermediate stability for this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states (e.g., for nitro group reduction or hydroxyl oxidation). Compare with ICReDD’s reaction path search strategies .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or catalytic activity (e.g., COMSOL Multiphysics integration ).
Q. What strategies address contradictory data in catalytic activity or degradation kinetics?
- Methodology :
- Statistical Contradiction Analysis : Apply ANOVA or principal component analysis (PCA) to identify outlier conditions (e.g., pH, temperature) causing variability .
- Cross-Validation : Replicate experiments using alternative techniques (e.g., HPLC vs. GC-MS for degradation product analysis).
- Mechanistic Reassessment : If catalytic data conflicts (e.g., unexpected byproducts), use isotopic labeling (e.g., O) or in-situ IR spectroscopy to trace reaction pathways .
Q. How can the compound’s electronic properties be exploited in materials science or photochemical applications?
- Methodology :
- Electrochemical Studies : Cyclic voltammetry can assess redox behavior, particularly the nitro group’s reduction potential.
- Photocatalysis Screening : Test under UV/visible light for applications in dye degradation or organic transformations, inspired by TiO photoactivity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
